6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate
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Overview
Description
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate is a complex organic compound that features a combination of several functional groups, including a thiadiazole ring, a pyranone ring, and a naphthoate ester. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate likely involves multiple steps, starting from simpler precursors. A possible synthetic route could involve:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by the cyclization of thiosemicarbazide with a suitable carboxylic acid derivative.
Attachment of the ethylbutanamido group: This step might involve an amide coupling reaction.
Formation of the pyranone ring: This could be synthesized through a cyclization reaction involving a suitable diketone or ketoester.
Thioether formation: The thiadiazole and pyranone intermediates can be linked via a thioether bond.
Esterification with 2-naphthoic acid: The final step would involve esterification to attach the naphthoate group.
Industrial Production Methods
Industrial production of such a compound would require optimization of each synthetic step to maximize yield and purity while minimizing costs and environmental impact. This might involve the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the carbonyl groups or the thiadiazole ring.
Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Medicine
If the compound shows promising biological activity, it could be developed into a pharmaceutical agent for treating various diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer activity, it might interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-(2-ethylbutanamido)-1,3,4-thiadiazole: A simpler analog without the pyranone and naphthoate groups.
4-oxo-4H-pyran-3-yl 2-naphthoate: A compound lacking the thiadiazole moiety.
Thiadiazole derivatives: Other compounds with the 1,3,4-thiadiazole ring but different substituents.
Uniqueness
The uniqueness of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate lies in its combination of functional groups, which could confer unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S2/c1-3-15(4-2)22(30)26-24-27-28-25(35-24)34-14-19-12-20(29)21(13-32-19)33-23(31)18-10-9-16-7-5-6-8-17(16)11-18/h5-13,15H,3-4,14H2,1-2H3,(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUNHCDLBYNPBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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